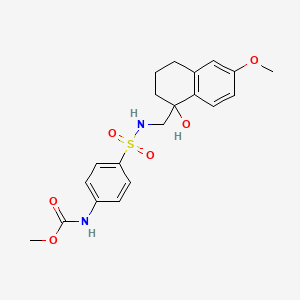

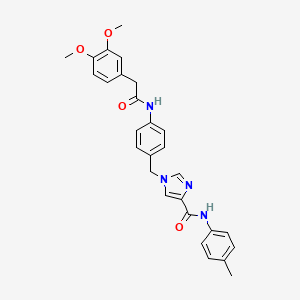

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate

カタログ番号 B2967438

CAS番号:

2034405-54-2

分子量: 420.48

InChIキー: ZTOZXLRZOKAOFZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a carbamate derivative with a complex structure that includes a tetrahydronaphthalene ring and a sulfamoyl group. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydronaphthalene ring would contribute to the compound’s rigidity and could influence its interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate and sulfamoyl groups could influence its solubility, while the tetrahydronaphthalene ring could influence its stability .科学的研究の応用

Sigma Receptor Binding and Antiproliferative Activity

- Sigma Receptor Affinity and Selectivity : Research has shown that certain derivatives of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl exhibit potent sigma(1) receptor binding. These compounds, due to their affinity and selectivity for sigma(1) receptors, could be useful tools in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005).

- Antiproliferative Activity : Some of these compounds have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential application in cancer research (Berardi et al., 2005).

Metabolic Pathways of Carbamates

- Metabolism of Methylcarbamate Insecticides : Methylcarbamate insecticides, including carbaryl, undergo metabolic processes like hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of products like hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others (Knaak Jb, 1971).

Synthesis and Structural Studies

- Synthesis of N-(Alk-1-en-1-yl)carbamates : The reaction of unsubstituted carbamates with tetrahydronaphthalen-2-one and chroman-2-one derivatives has been studied, leading to the formation of N-(Alk-1-en-1-yl)carbamates (Dupau et al., 2002).

- Crystal Structures : The molecular structures of derivatives containing 1,2,3,4-tetrahydronaphthalene moiety have been analyzed, contributing to the understanding of their stereochemistry and conformation (Kaiser et al., 2023).

Anticancer Activity

- Novel Ureas and Sulfamides Incorporating 1-Aminotetralins : Research into novel ureas and sulfamides derived from 1-aminotetralins has shown potential anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).

Miscellaneous Applications

- Nickel Catalyzed Cross-Coupling : The efficiency of different electrophiles, including carbamates, in nickel-catalyzed cross-coupling reactions has been evaluated, revealing insights into reaction conditions and mechanisms (Leowanawat et al., 2012).

将来の方向性

特性

IUPAC Name |

methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZXLRZOKAOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)

![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)